molecular formula C11H19N3O2 B1526706 ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate CAS No. 306818-06-4

ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Cat. No. B1526706
M. Wt: 225.29 g/mol
InChI Key: NKLKNVALGKYXRM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C11H19N3O2 . It is a solid substance .


Synthesis Analysis

The synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds often involves reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . N-tert.butylpyrazole intermediates have been reported to react with ethylenediamine or propylenediamine via C2 SN Ar to offer related compounds .


Molecular Structure Analysis

The molecular structure of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate can be represented by the SMILES string CCOC(CN1N=C(C(C)(C)C)C=C1N)=O .


Physical And Chemical Properties Analysis

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a solid substance . Its molecular weight is 225.29 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate serves as a precursor in synthesizing a series of novel compounds with potential antibacterial properties. For instance, the compound has been used to create Schiff bases and 1,3,4-oxadiazol derivatives, which were tested against both Gram-positive and Gram-negative bacteria, showing promising results compared to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).

Marine Fungus Compounds and Antioxidant Activity

Research on marine fungi led to the discovery of new compounds with significant antioxidant activities. Ethyl acetate extracts from the fermentation broth of Penicillium sp. yielded compounds that have been characterized and shown potential as antioxidants (Hong-Hua Wu et al., 2010).

Green Synthesis Approaches

A green synthesis approach has been employed for the creation of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting an environmentally friendly method of synthesizing heterocyclic compounds without the use of solvents (Al-Matar et al., 2010).

Novel Synthetic Routes

Efficient synthetic routes have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, showcasing novel pathways for N-fused heterocycle production (Ghaedi et al., 2015).

Antioxidant Phenolic Compounds

In another study, antioxidant phenolic compounds were isolated from walnut kernels (Juglans regia L.), indicating the potential of using natural extracts for discovering new antioxidants (Zijia Zhang et al., 2009).

Safety And Hazards

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is classified as Acute Tox. 3 Oral. It is considered combustible, acutely toxic, and potentially causing chronic effects .

Future Directions

Given the wide range of applications of pyrazoles in various fields, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds may continue to be subjects of interest in future research.

properties

IUPAC Name

ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKNVALGKYXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-hydrazinylacetate hydrochloride (0.309 g, 2 mmol), NaHCO3 (0.185 g, 2.2 mmol), and 4,4-dimethyl-3-oxopentanenitrile (0.250 g, 2 mmol) in EtOH (10 mL) was heated at 60° C. overnight. The reaction was quenched with water and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate as solid (0.369 g, 82%). 1H NMR (300 MHz, CDCl3) δ 5.50 (s, 1H), 4.75 (s, 2H), 4.23 (q, 2H), 3.57 (br, 2H), 1.29 (t, 3H), 1.25 (s, 9H); LC-MS (ESI) m/z 226 (M+H)+.
Quantity
0.309 g
Type
reactant
Reaction Step One
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-hydrazinylacetate hydrochloride (0.309 g, 2 mmol), NaHC O3 (0.185 g, 2.2 mmol), and 4,4-dimethyl-3-oxopentanenitrile (0.250 g, 2 mmol) in EtOH (10 mL) was heated at 60° C. overnight. The reaction was quenched with water and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate as solid (0.369 g, 82%). 1H NMR (300 MHz, CDCl3) δ 5.50 (s, 1H), 4.75 (s, 2H), 4.23 (q, 2H), 3.57 (br, 2H), 1.29 (t, 3H), 1.25 (s, 9H); LC-MS (ESI) m/z 226 (M+H)+.
Quantity
0.309 g
Type
reactant
Reaction Step One
[Compound]
Name
NaHC O3
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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